molecular formula C8H3Cl2NO B049967 2-Chloro-5-cyanobenzoyl chloride CAS No. 122483-59-4

2-Chloro-5-cyanobenzoyl chloride

Cat. No.: B049967
CAS No.: 122483-59-4
M. Wt: 200.02 g/mol
InChI Key: NSYWZVSVGZQXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-cyanobenzoyl chloride is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl chloride, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyanobenzoyl chloride typically involves the reaction of 2-chloro-5-cyanobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the 2-chloro-5-cyanobenzoic acid is suspended in thionyl chloride and heated overnight. The reaction mixture is then cooled to room temperature, and the solvent is removed under vacuum .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyanobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-cyanobenzoyl chloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyanobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-cyanobenzoyl chloride is unique due to the presence of both a chlorine atom and a cyano group on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives.

Properties

IUPAC Name

2-chloro-5-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-7-2-1-5(4-11)3-6(7)8(10)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYWZVSVGZQXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557345
Record name 2-Chloro-5-cyanobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122483-59-4
Record name 2-Chloro-5-cyanobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.